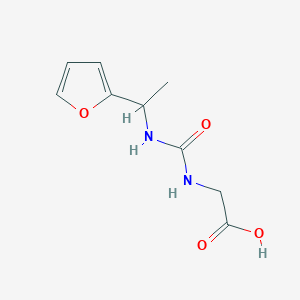

((1-(Furan-2-yl)ethyl)carbamoyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

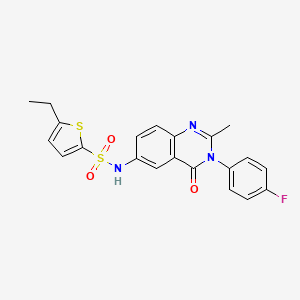

Synthesis Analysis

The synthesis of furan compounds, including ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, often involves multicomponent reactions . These reactions do not require any isolation of intermediates . The synthesis of furan compounds has been a topic of interest in recent years due to their wide range of advantageous biological and pharmacological properties .Molecular Structure Analysis

The molecular structure of ((1-(Furan-2-yl)ethyl)carbamoyl)glycine includes a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . The compound has a molecular weight of 212.205.Chemical Reactions Analysis

Furan compounds, including ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, are known for their reactivity. They can participate in a variety of chemical reactions, including 1,3-dipolar cycloaddition reactions . These reactions are often used in the synthesis of complex molecules .Applications De Recherche Scientifique

- Furan derivatives have gained attention as potential antibacterial agents. Their therapeutic efficacy has inspired medicinal chemists to explore innovative compounds to combat microbial resistance .

- Researchers have synthesized novel furan derivatives and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria .

Antibacterial Activity

Furan Platform Chemicals

Mécanisme D'action

Orientations Futures

Furan compounds, including ((1-(Furan-2-yl)ethyl)carbamoyl)glycine, have been the subject of ongoing research due to their wide range of biological activities . They are considered valuable sources for pharmaceutical applications . The rapid progress in genomic information significantly stimulates the search for secondary metabolite producers and secondary metabolite biosynthesis .

Propriétés

IUPAC Name |

2-[1-(furan-2-yl)ethylcarbamoylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-6(7-3-2-4-15-7)11-9(14)10-5-8(12)13/h2-4,6H,5H2,1H3,(H,12,13)(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUFHXQTVGNAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1-(Furan-2-yl)ethyl)carbamoyl)glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2452704.png)

![N-(2,4-dimethylphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452709.png)

![3-[(4-Benzylpiperidin-1-yl)sulfonyl]-4-chlorobenzoic acid](/img/structure/B2452723.png)